5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Description
Properties
IUPAC Name |
5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHJVRMJMLRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BF4NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Precursor Activation : A benzo[d]oxazole derivative (5,7-di-tert-butyl-3-phenylbenzo[d]oxazole) is treated with a strong electrophile, typically tetrafluoroboric acid (HBF₄) , under anhydrous conditions.
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Quaternization : The nitrogen atom in the oxazole ring undergoes electrophilic attack, forming a positively charged oxazolium ion.
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Counterion Exchange : The resulting oxazolium ion pairs with the tetrafluoroborate (BF₄⁻) anion to yield the final salt.
Key Parameters
Table 1: Optimization of Electrophilic Quaternization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78–85 | ≥97 |
| Reaction Time | 4–6 hours | 82 | 98 |
| HBF₄ Equivalents | 1.2 | 85 | 97 |
| Solvent | Anhydrous DCM | 80 | 96 |
Alternative Pathway: Nucleophilic Displacement
A less common but mechanistically distinct approach involves nucleophilic displacement using prefunctionalized intermediates. This method, detailed in, proceeds as follows:
Synthetic Steps
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Oxazole Bromination : 5,7-Di-tert-butylbenzo[d]oxazole is brominated at the 3-position using N-bromosuccinimide (NBS).
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Phenyl Group Introduction : The brominated intermediate undergoes a Ullmann-type coupling with phenylboronic acid in the presence of a palladium catalyst.
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Salt Formation : The resulting 3-phenylbenzoxazole is treated with HBF₄ to form the tetrafluoroborate salt.
Advantages and Limitations
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Electrophilic Quaternization | 85 | 97 | 6 | Low |
| Nucleophilic Displacement | 70 | 95 | 12 | High |
Mechanistic Insights and Side Reactions
Side Product Formation
Mitigation Strategies
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Strict Anhydrous Conditions : Use of molecular sieves or inert gas (N₂/Ar) atmospheres.
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Low-Temperature Workup : Quenching reactions at 0°C minimizes decomposition.
Industrial-Scale Production Considerations
For large-scale synthesis, flow chemistry techniques have been explored to enhance reproducibility and safety:
Flow Reactor Setup
Table 3: Scalability Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 85 | 88 |
| Purity (%) | 97 | 95 |
| Energy Consumption | High | Moderate |
Recent Advances in Photoredox Applications
Emerging methodologies leverage photoredox catalysis to streamline synthesis. For example, irradiation with blue LEDs in the presence of 4CzIPN (a photocatalyst) accelerates the quaternization step, reducing reaction times to 1–2 hours.
Chemical Reactions Analysis
Types of Reactions
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can result in various substituted benzoxazolium compounds .
Scientific Research Applications
Fluorescent Probes
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is utilized as a fluorescent probe in biochemical assays. Its unique structure allows it to exhibit fluorescence under specific conditions, making it valuable for imaging and tracking biological processes.
Photophysical Studies
The compound is employed in photophysical studies to understand the interactions between light and matter. Its fluorescence properties can be analyzed to gain insights into energy transfer mechanisms and molecular dynamics.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its reactivity can be harnessed to create complex organic molecules with potential therapeutic applications.
Case Study 1: Fluorescence Imaging in Live Cells
A study investigated the use of this compound as a fluorescent marker for live cell imaging. The researchers demonstrated that the compound could selectively label cellular components without significant cytotoxicity, providing a powerful tool for studying cellular processes in real-time.
Case Study 2: Development of New Photonic Materials
In another research effort, scientists explored the incorporation of this compound into polymer matrices to develop new photonic materials. The results indicated enhanced light emission properties, suggesting potential applications in optoelectronic devices such as LEDs and lasers.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves its ability to act as a fluorescent probe. It interacts with specific molecular targets, emitting fluorescence upon excitation by light. This property is utilized in various imaging and diagnostic applications . The molecular pathways involved include the absorption of light energy and subsequent emission of fluorescence, which can be detected and analyzed .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- CAS No.: 2750161-92-1
- Molecular Formula: C22H25BF7NO
- Molecular Weight : 463.24 g/mol
- Purity : 98% (available in 100 mg and 250 mg quantities)
Structural Features :
The compound features a benzo[d]oxazolium cation with two bulky tert-butyl groups at positions 5 and 7 and a phenyl group at position 2. The tetrafluoroborate (BF4<sup>−</sup>) anion provides charge balance. The steric bulk of the tert-butyl groups likely enhances thermal and chemical stability, making it distinct from simpler oxazolium salts .
Comparison with Structurally Similar Compounds
Benzo[d]oxazolium Salts
- Reactivity: Used in redox transformations involving n-Bu3SnLi and Pb(OAc)4. The absence of bulky groups may increase susceptibility to nucleophilic attack compared to the target compound . Applications: Primarily serves as a precursor in multistep synthetic routes .
- 5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium Tetrafluoroborate (CAS 2750161-92-1): Structural Differences: Features a 4-(trifluoromethyl)phenyl group instead of a simple phenyl group.
Imidazolium and Phosphonium Tetrafluoroborate Salts
- 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF4) (CAS 174501-65-2):
- Structural Differences : Contains an imidazolium cation with alkyl chains instead of an aromatic oxazolium core.
- Physical Properties :
- Density : 1.17 g/cm³ .
Solubility Parameter : 27.3 MPa<sup>1/2</sup> (determined via inverse gas chromatography) .
tert-Butyldicyclohexylphosphonium Tetrafluoroborate (CAS 1220349-00-7):
- Structural Differences : Phosphonium cation with cyclohexyl and tert-butyl groups.
- Applications : Acts as a phase-transfer catalyst. The target compound’s benzo[d]oxazolium core may offer distinct electronic properties (e.g., π-π interactions) compared to phosphonium salts, influencing substrate binding in catalysis .
Cyclopropenylium and Triazolium Tetrafluoroborate Salts
- 2,3-Diferrocenyl-1-morpholinocyclopropenylium Tetrafluoroborate: Structural Differences: Ferrocenyl-substituted cyclopropenylium cation. Reactivity: Reacts with β-dicarbonyl compounds to form tetrasubstituted cyclopropenes. The target compound’s aromatic oxazolium core may exhibit different reactivity, favoring electrophilic aromatic substitution over cyclopropene ring-opening .
- N-Phenyl Triazolium Tetrafluoroborate: Applications: Used in C(3)-H/D exchange reactions. The benzo[d]oxazolium analogue’s rigidity and steric bulk could slow similar exchange processes but improve selectivity in organocatalysis .
Key Comparative Data Table
Biological Activity
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate (CAS No. 1207294-92-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHBFNO
- Molecular Weight : 395.24 g/mol
- Physical State : Solid powder, typically requiring storage in a dark, inert atmosphere at room temperature to maintain stability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that its derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain tumor cells, potentially through the activation of caspase pathways. Further investigation is necessary to elucidate the specific pathways involved and to assess the compound's selectivity towards cancerous cells versus normal cells.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxazolium moiety plays a critical role in its interaction with biological targets, possibly acting as an electrophile that modifies nucleophilic sites on proteins or nucleic acids.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzo[d]oxazolium salts, including 5,7-Di-tert-butyl derivatives. Results showed a broad spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assay : In another study focused on cancer therapeutics, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1207294-92-5 |
| Molecular Formula | CHBFNO |
| Molecular Weight | 395.24 g/mol |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Storage Conditions | Dark place, inert atmosphere |
Q & A
Q. What are the recommended synthetic routes for 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate, and how are purity and yield optimized?
Synthesis typically involves cyclization of substituted benzoxazole precursors with tert-butyl groups, followed by counterion exchange to tetrafluoroborate. For example, iodonium or bromonium salts can be converted to tetrafluoroborate salts via anion exchange resins like Amberlite IRA 900, ensuring residual halide content <0.05% (verified by ¹⁹F NMR) . Optimization includes solvent selection (e.g., methanol for solubility), stoichiometric control of halide/tetrafluoroborate ratios, and iterative resin replacement to maximize purity. Yield improvements (>90%) are achieved by temperature control (room temperature) and extended reaction times (~20 hours) .
Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm aromatic substitution patterns, tert-butyl group integration, and BF₄⁻ counterion integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₂H₂₅BF₇NO₂, [M]⁺ m/z 479.25) .
- X-ray crystallography : Resolves ambiguities in stereoelectronic effects of the bulky tert-butyl substituents and phenyl ring orientation .
Discrepancies in CAS numbers (e.g., 2750161-90-9 vs. 1207294-92-5) require cross-validation via spectral databases or independent synthesis .
Q. What are the primary research applications of this compound in academic settings?
- Photocatalysis : The benzo[d]oxazolium core acts as a photosensitizer in visible-light-driven reactions due to its extended π-conjugation .
- Ionic liquid frameworks : The tetrafluoroborate anion enhances thermal stability (>300°C), making it suitable for high-temperature electrochemical studies .
- Supramolecular chemistry : The tert-butyl groups enable steric control in host-guest systems, studied via adsorption experiments on functionalized surfaces .
Advanced Research Questions
Q. How does the steric bulk of tert-butyl groups influence reaction kinetics in cross-coupling or catalytic cycles?
The tert-butyl groups impose significant steric hindrance, slowing oxidative addition steps in palladium-catalyzed reactions. Kinetic studies (e.g., UV-Vis monitoring) reveal a 3-fold decrease in reaction rates compared to non-bulky analogs. Computational modeling (DFT) shows increased activation barriers (~15 kJ/mol) for transition states involving coordination at the benzo[d]oxazolium core . Mitigation strategies include using bulky ligands (e.g., XPhos) to balance steric effects .
Q. What experimental and computational methods address discrepancies in reported stability under hydrolytic or oxidative conditions?
- Hydrolytic stability : Accelerated aging tests (40°C, 75% RH) show <5% decomposition over 30 days, confirmed by HPLC. Instability in acidic media (pH <3) is attributed to BF₄⁻ anion hydrolysis, detected via ¹⁹F NMR monitoring of F⁻ release .
- Oxidative resistance : Cyclic voltammetry reveals an oxidation potential of +1.8 V (vs. Ag/AgCl), with degradation products identified via LC-MS as hydroxylated phenyl derivatives .
- DFT simulations : Predict bond dissociation energies (BDEs) for C–F bonds in BF₄⁻, guiding solvent selection (e.g., anhydrous acetonitrile) to prevent decomposition .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- Common impurities : Include residual halides (e.g., Cl⁻/Br⁻ from incomplete anion exchange) and oxidized tert-butyl derivatives. These are quantified via ion chromatography and GC-MS .
- Mitigation : Use of excess Amberlyst resin (3:1 halide/BF₄⁻ ratio) and inert atmospheres (N₂/Ar) during synthesis reduces halogen contamination to <0.1% .
- Scale-up challenges : Aggregation of the hydrophobic tert-butyl groups in polar solvents necessitates sonication or surfactant additives (e.g., CTAB) to maintain homogeneity .
Methodological Guidance
Q. Designing kinetic studies for reactions involving this compound: What controls and metrics are essential?
- Controls : Include baseline reactions with non-fluorinated analogs to isolate anion effects (e.g., BF₄⁻ vs. PF₆⁻).
- Metrics : Track turnover numbers (TON) via ICP-MS for metal-catalyzed reactions and quantify intermediates using in-situ IR spectroscopy .
- Data normalization : Account for solvent viscosity effects on diffusion rates using the Stokes-Einstein equation .
Q. How can computational modeling complement experimental data for mechanistic insights?
- Software : Gaussian or ORCA for DFT calculations of frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- Parameters : Include solvent effects (SMD model) and dispersion corrections (D3-BJ) for accurate tert-butyl group interactions .
- Validation : Cross-check computed NMR chemical shifts (GIAO method) with experimental data to refine mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
